N-(3-methylpyridin-2-yl)piperidine-4-carboxamide

Descripción general

Descripción

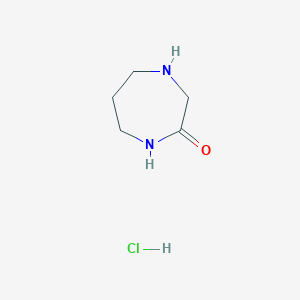

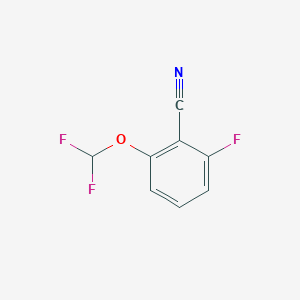

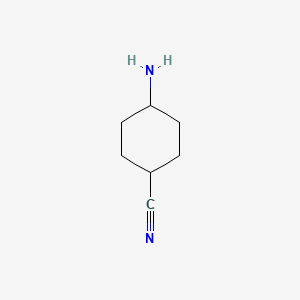

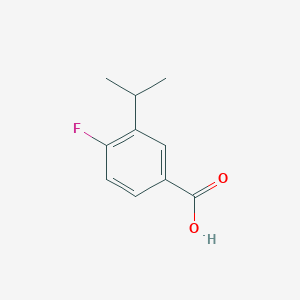

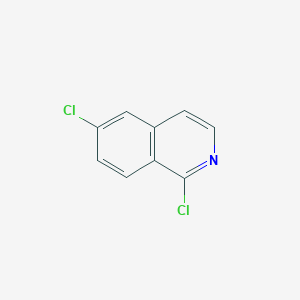

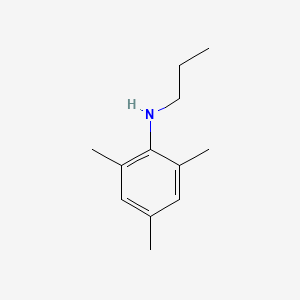

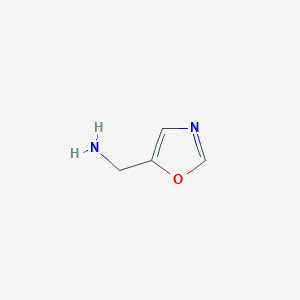

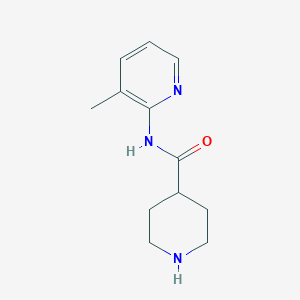

“N-(3-methylpyridin-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 . It is commonly used in proteomics research .

Molecular Structure Analysis

The molecular structure of “N-(3-methylpyridin-2-yl)piperidine-4-carboxamide” consists of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación

Proteomics Research

This compound is utilized in proteomics research, which involves the study of proteomes and their functions. The specific roles in proteomics are not detailed in the search results, but it’s likely used in the analysis or synthesis of proteins given its availability for purchase from research chemical suppliers .

Dual Inhibitor for Kinases

It has been designed as a dual inhibitor for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .

Anti-Diabetic Applications

Piperidine derivatives, which include N-(3-methylpyridin-2-yl)piperidine-4-carboxamide, have shown potential in anti-diabetic treatments. An example is voglibose, a piperidine derivative used for its anti-diabetic properties .

Anti-Cancer Properties

These derivatives are also being explored for their anti-cancer properties. They may be involved in various stages of drug development for cancer treatment .

Anti-Microbial and Anti-Inflammatory

Piperidine compounds have been reported to exhibit anti-microbial and anti-inflammatory effects, which could extend to this specific compound as well .

Anti-Alzheimer’s Therapy

Donepezil, another piperidine derivative, is used in Alzheimer’s therapy, suggesting potential applications of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide in neurodegenerative diseases .

Antiviral and Antifungal Effects

The broader class of piperidine derivatives has been noted for antiviral and antifungal effects, which could be relevant to this compound’s research applications .

Analgesic Effects

Lastly, analgesic effects are another area where piperidine derivatives are being utilized, indicating possible pain-relief applications for this compound .

Mecanismo De Acción

Target of Action

The primary target of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an essential bacterial enzyme that controls the topology of DNA and is involved in processes such as DNA replication, transcription, and repair .

Mode of Action

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide interacts with DNA gyrase, inhibiting its function . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is crucial for DNA replication and transcription .

Biochemical Pathways

By inhibiting DNA gyrase, N-(3-methylpyridin-2-yl)piperidine-4-carboxamide affects the DNA replication and transcription pathways . This disruption of the normal cellular processes leads to the death of the bacterial cells .

Result of Action

The inhibition of DNA gyrase by N-(3-methylpyridin-2-yl)piperidine-4-carboxamide results in the disruption of DNA replication and transcription, leading to the death of bacterial cells . This makes it a potential candidate for the treatment of bacterial infections, particularly those caused by Mycobacterium abscessus .

Propiedades

IUPAC Name |

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-3-2-6-14-11(9)15-12(16)10-4-7-13-8-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALKIJXYAIIASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635045 | |

| Record name | N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide | |

CAS RN |

110105-98-1 | |

| Record name | N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.